molecular formula C10H12ClNO B3031019 [3-(4-Chlorophenyl)oxetan-3-YL]methanamine CAS No. 1260672-85-2

[3-(4-Chlorophenyl)oxetan-3-YL]methanamine

Cat. No. B3031019
CAS RN: 1260672-85-2
M. Wt: 197.66
InChI Key: QELDBUQHLAHJTE-UHFFFAOYSA-N
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Description

“[3-(4-Chlorophenyl)oxetan-3-YL]methanamine” is a chemical compound with the molecular formula C10H12ClNO . It is a derivative of oxetane, a three-membered heterocyclic compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a three-membered oxetane ring attached to a 4-chlorophenyl group and a methanamine group . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 197.66 . Other physical and chemical properties such as boiling point, density, and solubility would need to be determined experimentally.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

  • A study focused on synthesizing a series of Schiff bases from 3-aminomethyl pyridine and substituted aryl aldehydes/ketones, which were then screened for anticonvulsant activity. These compounds, including derivatives structurally related to [3-(4-Chlorophenyl)oxetan-3-yl]methanamine, showed promising anticonvulsant properties in various models, indicating their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Transfer Hydrogenation Reactions

  • Research into the efficient transfer hydrogenation reactions catalyzed by quinazoline-based ruthenium complexes involved the synthesis of a compound structurally akin to this compound. These catalysts showed high conversions and turnover frequency values in the transfer hydrogenation of acetophenone derivatives, highlighting their utility in synthetic organic chemistry (Karabuğa et al., 2015).

Anticancer and Antimicrobial Agents

  • A study on the synthesis, crystal structure, and theoretical investigations of a compound similar to this compound revealed its potential as a cancer inhibitor through molecular docking studies. This compound's supramolecular interactions and quantum chemical calculations suggest its applicability in designing new anticancer drugs (Kamaraj et al., 2021).

Imaging and Photocytotoxicity

  • Iron(III) complexes containing a ligand structure related to this compound demonstrated unprecedented photocytotoxicity under red light to various cell lines, indicating their potential use in photodynamic therapy for cancer treatment (Basu et al., 2014).

Novel Heterocyclic Compounds as Antimicrobial Agents

  • The synthesis of novel 1,3,4-oxadiazole bearing Schiff base moiety compounds, related to this compound, showcased significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This study underscores the compound's potential in developing new antimicrobial agents (Kapadiya et al., 2020).

Safety and Hazards

Safety data for “[3-(4-Chlorophenyl)oxetan-3-YL]methanamine” indicates that it may be harmful if swallowed (P301+P312+P330) and it may cause an allergic skin reaction (H302) . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

[3-(4-chlorophenyl)oxetan-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELDBUQHLAHJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281646
Record name 3-(4-Chlorophenyl)-3-oxetanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260672-85-2
Record name 3-(4-Chlorophenyl)-3-oxetanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260672-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-3-oxetanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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